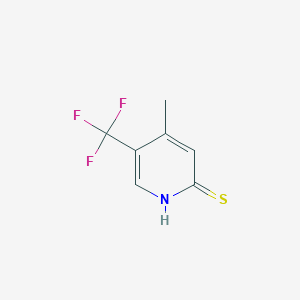

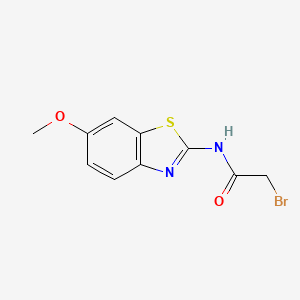

4-甲基-5-(三氟甲基)-1H-吡啶-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Methyl-5-(trifluoromethyl)-1H-pyridine-2-thione is a heterocyclic molecule that contains a pyridine ring, a key structural motif in many pharmaceuticals and agrochemicals. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules .

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in various studies. For instance, dihydro-1H-indeno[1,2-b]pyridines, which share the pyridine core, have been synthesized in a high-yielding and operationally simple protocol using 2,2,2-trifluoroethanol as a solvent . Another study describes the synthesis of a complex involving a pyrimidine-2-thione derivative, which is structurally similar to the pyridine-2-thione moiety . Additionally, the synthesis of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione derivatives has been achieved under solvent-free conditions, highlighting the potential for eco-friendly synthetic routes .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often studied using X-ray crystallography. For example, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was characterized by single-crystal X-ray diffraction, revealing its monoclinic space group and cell parameters . Such detailed structural analysis is crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions to form a wide range of products. The study of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione derivatives shows that they can react with halogenated reagents to yield alkyl pyridine derivatives, which can then be used to synthesize other heterocyclic compounds . Another example is the reaction of trifluoromethylsulfenyl chloride with nickel complexes to produce 4-trifluoromethylthio-3-pyrazoline-5-thione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can affect the molecule's polarity, boiling point, and solubility. For instance, the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines demonstrates the impact of the trifluoroethoxy group on the molecule's properties . Additionally, the study of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine provides insights into the synthesis and properties of a compound with both a methylthio and a trifluoromethyl group .

科学研究应用

合成和表征

与分子碘的相互作用:4-甲基-5-(三氟甲基)-1H-吡啶-2-硫酮因其对分子碘的行为而受到研究。使用紫外光谱研究了与分子碘形成配合物,揭示了独特的 n-σ* 配合物。该配合物的 X 射线衍射研究显示了其晶体结构,有助于理解其分子相互作用 (Chernov'yants 等,2011)。

衍生物的合成:研究包括合成 4-甲基-5-(三氟甲基)-1H-吡啶-2-硫酮的各种衍生物,例如呋喃[3,2-c]吡啶衍生物。这些合成涉及多步化学反应,拓宽了该化合物在不同领域的潜在应用 (Bradiaková 等,2009)。

在化学合成中的应用

吡啶衍生物的形成:该化合物用于反应以形成吡啶-2(1H)硫酮/酮衍生物。这些反应在无溶剂条件下进行,生成可以进一步反应以产生各种杂环衍生物的化合物,展示了 4-甲基-5-(三氟甲基)-1H-吡啶-2-硫酮在化学合成中的多功能性 (Rateb,2011)。

环化杂环的级联合成:该化合物在环化杂环的级联合成中至关重要。该过程涉及克莱森缩合和索普-瓜雷斯基反应,导致合成各种取代的噻吩并[2,3-b]吡啶和噻吩并吡啶,这些化合物在制药和化工行业中很有价值 (Rodinovskaya 等,2008)。

作用机制

The mechanism of action of such compounds is often observed through the inhibition of certain biological pathways. For example, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

未来方向

属性

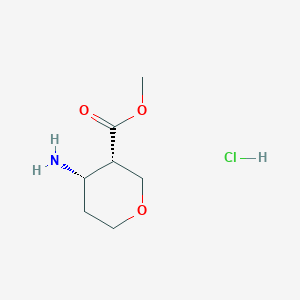

IUPAC Name |

4-methyl-5-(trifluoromethyl)-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c1-4-2-6(12)11-3-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIQPHIWVVBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)